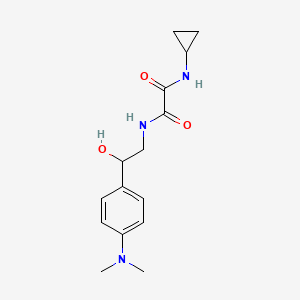

N1-cyclopropyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide

Description

N1-cyclopropyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide is an oxalamide derivative featuring a cyclopropyl group and a substituted phenyl moiety.

Properties

IUPAC Name |

N'-cyclopropyl-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-18(2)12-7-3-10(4-8-12)13(19)9-16-14(20)15(21)17-11-5-6-11/h3-4,7-8,11,13,19H,5-6,9H2,1-2H3,(H,16,20)(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXKCHZZUBOLNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopropyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide typically involves multiple steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

Attachment of the Dimethylamino Phenyl Group: This step usually involves a nucleophilic substitution reaction where a dimethylamino group is introduced to a phenyl ring.

Oxalamide Formation: The final step involves the formation of the oxalamide moiety, which can be achieved through the reaction of oxalyl chloride with an appropriate amine under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to amines.

Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: N-oxides of the dimethylamino group.

Reduction: Primary or secondary amines from the reduction of the oxalamide group.

Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, N1-cyclopropyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicine, this compound shows potential as a lead compound in drug discovery. Its structural features make it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancers.

Industry

Industrially, this compound can be utilized in the production of polymers with specific properties, such as enhanced thermal stability or unique mechanical characteristics. It also finds applications in the development of advanced coatings and adhesives.

Mechanism of Action

The mechanism by which N1-cyclopropyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group provides rigidity to the molecule, enhancing its binding affinity to target sites. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex. The oxalamide moiety can act as a chelating agent, coordinating with metal ions in biological systems.

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups (e.g., dimethylamino, hydroxyethyl) or core scaffolds (e.g., oxalamide, azo dyes). Below is a comparative analysis using available evidence and inferred properties:

Structural and Functional Comparison

Key Observations:

- Dimethylamino Group: Present in all three compounds, this group enhances solubility in polar solvents and may participate in charge-transfer interactions. However, in the target compound, it is part of a phenyl ring, whereas in Basic Blue 6, it is part of an ethyl(hydroxyethyl)amino side chain .

- Core Scaffold: The target’s oxalamide core differs significantly from the azo (Basic Blue 6) and phenoxazinium (9-(Dimethylamino)benzo[a]phenoxazin-7-ium chloride) structures, which are typical of dyes. This suggests divergent applications: oxalamides are often explored for bioactivity, while azo/phenoxazinium derivatives are colorants .

- Hydroxyethyl Group : Unique to the target compound, this group may improve water solubility and hydrogen-bonding capacity compared to the ethyl or methoxy substituents in the dye compounds .

Electronic and Steric Properties

- In contrast, the azo group in Basic Blue 6 is electron-withdrawing, critical for chromophore activity .

- Steric Effects : The cyclopropyl group in the target compound introduces steric hindrance, which could limit off-target interactions—a feature absent in the planar, dye-related compounds.

Biological Activity

N1-cyclopropyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

- Molecular Formula : C₁₅H₂₁N₃O₃

- Molecular Weight : 291.35 g/mol

- CAS Number : 1421483-36-4

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Oxalamide Linkage : The reaction of cyclopropylamine with oxalyl chloride.

- Introduction of Dimethylamino Group : The intermediate is reacted with 4-(dimethylamino)benzaldehyde.

- Hydroxyethyl Substitution : The final step involves the addition of a hydroxyethyl group to form the target compound.

This compound exhibits several mechanisms that contribute to its biological activity:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular stress responses, particularly the GCN2 pathway, which is crucial for regulating tumor growth and survival .

- Receptor Binding : It interacts with various biological receptors, forming stable complexes that may modulate their activity, potentially influencing pathways associated with neurological disorders and cancers.

Pharmacological Studies

Preliminary studies indicate that this compound may have significant implications in treating various diseases:

- Anticancer Activity : Research has highlighted its potential role in inhibiting cancer cell proliferation, suggesting it could be a candidate for further pharmacological evaluation .

- Neurological Disorders : Its unique structural properties may allow it to interact beneficially with targets involved in neurological conditions.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Cancer Cell Lines :

- Mechanistic Insights :

Data Table: Biological Activity Overview

Q & A

Basic: What synthetic strategies are recommended for constructing the oxalamide core and functionalizing substituents in this compound?

Methodological Answer:

The oxalamide linkage can be synthesized via coupling reactions between cyclopropylamine derivatives and 2-(4-(dimethylamino)phenyl)-2-hydroxyethyl intermediates. For example:

- Step 1: React cyclopropylamine with oxalyl chloride to form N1-cyclopropyl oxalamide.

- Step 2: Functionalize the second amine position using a hydroxyethylphenyl intermediate. highlights similar oxalamide syntheses where substituents are introduced via nucleophilic substitution or condensation reactions .

- Key Reagents: Oxalyl chloride for oxalamide formation; activating agents like EDC/HOBt for coupling hydroxyl-containing intermediates (e.g., 2-(4-(dimethylamino)phenyl)ethanol) .

Basic: Which spectroscopic and chromatographic techniques are optimal for verifying structural integrity?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., calculated for C₁₅H₂₀N₄O₃: 304.15 g/mol) and fragmentation patterns of the oxalamide bond.

- HPLC: Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm, as demonstrated in for related oxalamides .

Advanced: How can solubility challenges in biological assays be mitigated, given the compound’s mixed hydrophobicity?

Methodological Answer:

- Co-solvent Systems: Use DMSO (≤1% v/v) for initial solubilization, followed by dilution in PBS or cell culture media.

- Surfactants: Polysorbate-80 (0.01–0.1%) enhances aqueous stability without cytotoxicity .

- Structural Modifications: Introduce polar groups (e.g., sulfonate) on the phenyl ring or cyclopropane to improve hydrophilicity, as seen in for benzenesulfonamide analogs .

Advanced: What computational methods predict the impact of stereochemistry on bioactivity for the hydroxyethyl group?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model the compound’s interaction with target proteins (e.g., kinases or GPCRs) to assess enantiomer-specific binding.

- Docking Studies (AutoDock/Vina): Compare free-energy values (ΔG) for R- vs. S-configurations. notes substituent stereochemistry influences antimicrobial activity in tetrahydroquinoline derivatives .

- Experimental Validation: Separate enantiomers via chiral HPLC and test in dose-response assays (e.g., IC₅₀ determination) .

Advanced: How should contradictory biological activity data across studies be resolved?

Methodological Answer:

- Control for Substituent Variability: Ensure analogs match the exact structure (e.g., dimethylamino vs. diethylamino groups alter logP and binding). shows substituent size/polarity directly impacts activity .

- Assay Standardization: Replicate experiments under identical conditions (pH, temperature, cell lines).

- Meta-Analysis: Pool data from multiple studies (e.g., PubChem bioactivity datasets) to identify trends .

Advanced: What strategies optimize reaction yields while minimizing by-products in cyclopropane functionalization?

Methodological Answer:

- Catalytic Systems: Use Pd-catalyzed cross-coupling for regioselective cyclopropane modification, avoiding ring-opening side reactions.

- Temperature Control: Maintain reactions at 0–25°C to prevent thermal decomposition ( notes cyclopropane stability at lower temps) .

- Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to isolate the product .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature: Store at 2–8°C in airtight, light-protected vials to prevent degradation of the dimethylamino and hydroxyethyl groups .

- Solvent: Lyophilize and store as a solid; avoid prolonged storage in DMSO (>6 months) due to oxidation risks.

Advanced: How can researchers validate the compound’s mechanism of action in cellular pathways?

Methodological Answer:

- Pathway-Specific Reporters: Use luciferase-based assays (e.g., NF-κB or MAPK pathways) to quantify activity.

- Knockdown/CRISPR Models: Compare effects in wild-type vs. target gene-deficient cells.

- Metabolomic Profiling: LC-MS/MS identifies downstream metabolites, as applied in for sulfonamide analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.